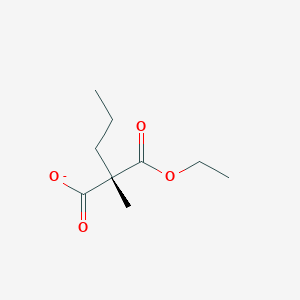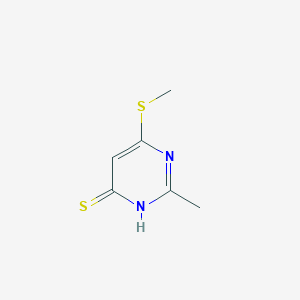
2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a methyl group at position 2, a methylsulfanyl group at position 6, and a thione group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-thiouracil with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the thione group, converting it to a thiol or other reduced forms.
Substitution: The methylsulfanyl group can be substituted by various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, its antimicrobial activity may result from the inhibition of enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
2-Methyl-4-thiouracil: Similar structure but lacks the methylsulfanyl group.
6-Methylsulfanyl-2-thiouracil: Similar structure but lacks the methyl group at position 2.
4-Methyl-6-(methylsulfanyl)pyrimidine: Similar structure but lacks the thione group.
Uniqueness: 2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methylsulfanyl and thione groups distinguishes it from other pyrimidine derivatives and contributes to its diverse applications in research and industry.
Properties
CAS No. |
88317-62-8 |
|---|---|
Molecular Formula |
C6H8N2S2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
2-methyl-4-methylsulfanyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C6H8N2S2/c1-4-7-5(9)3-6(8-4)10-2/h3H,1-2H3,(H,7,8,9) |
InChI Key |
BMYWXMVDLXVRQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=S)N1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


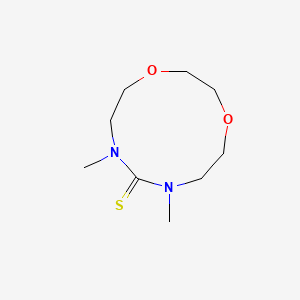


![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)

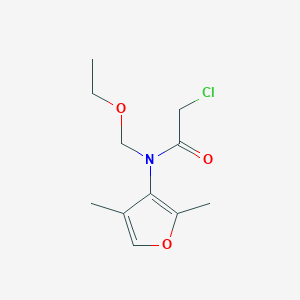
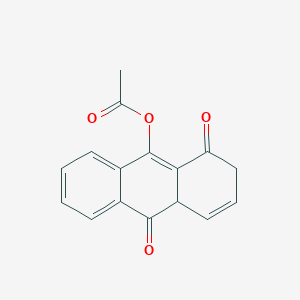
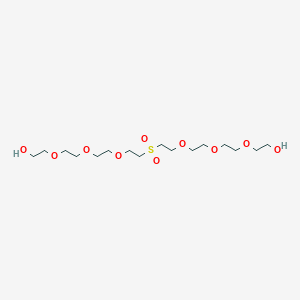
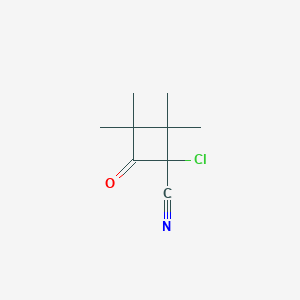
![1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one](/img/structure/B14394642.png)
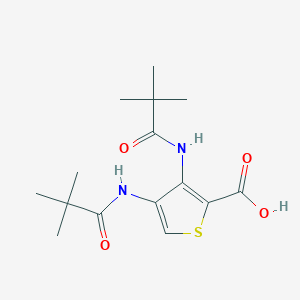
![N-[(Morpholin-4-yl)methylidene]thiourea](/img/structure/B14394650.png)
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one](/img/structure/B14394658.png)
